2,4,6-Tri-tert-butylnitrobenzene
Overview
Description
2,4,6-Tri-tert-butylnitrobenzene is an organic compound with the molecular formula C18H29NO2. It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a nitro group at the para position. This compound is known for its bulky structure and is often used in various chemical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-tert-butylnitrobenzene typically involves the nitration of 2,4,6-Tri-tert-butylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri-tert-butylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2,4,6-Tri-tert-butylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Tri-tert-butylnitrobenzene is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of bulky nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylnitrobenzene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can participate in redox reactions, while the bulky tert-butyl groups can influence the compound’s steric interactions with other molecules. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
- 2,4,6-Tri-tert-butylaniline
- 2,4,6-Tri-tert-butylnitrosobenzene
- 2,6-Di-tert-butyl-4-nitroaniline
Comparison: 2,4,6-Tri-tert-butylnitrobenzene is unique due to the presence of three tert-butyl groups and a nitro group, which confer distinct steric and electronic properties. Compared to 2,4,6-Tri-tert-butylaniline, which has an amino group instead of a nitro group, this compound exhibits different reactivity and applications. Similarly, 2,4,6-Tri-tert-butylnitrosobenzene, with a nitroso group, shows different chemical behavior and uses .
Properties
IUPAC Name |
1,3,5-tritert-butyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDZOFHRUMJNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193724 | |
Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-25-3 | |
Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4074-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tri-tert-butyl-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tri(tert-butyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRI-TERT-BUTYL-2-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9J7A2WQ2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bulky structure of 2,4,6-Tri-tert-butylnitrobenzene affect its nitrogen chemical shift compared to other nitrobenzenes?
A1: While traditional reactivity parameters don't offer a clear explanation, solid-state nitrogen-15 NMR studies coupled with computational modeling provide valuable insights []. The study reveals that despite significant variations in the principal components (δ11, δ22, δ33) of the nitrogen chemical shift (CS) tensor among para-substituted nitrobenzenes, the isotropic chemical shifts (δiso) remain within a narrow 3 ppm range. This is attributed to the opposing trends in the tensor components, where δ11 and δ33 increase with electron-withdrawing para substituents while δ22 decreases. These opposing changes effectively cancel each other out, resulting in the observed small variation in δiso. This finding highlights the importance of considering tensor components rather than just isotropic shifts when investigating electronic environments in nitrobenzenes. [] - https://www.semanticscholar.org/paper/84de8d3ddfa0c8c43b33520c28cac5c1c2064477
Q2: Can you explain the concept of strain enthalpy and how it was determined for this compound?
A2: Strain enthalpy represents the increase in enthalpy of a molecule due to steric strain arising from interactions between its substituents. In the case of this compound and other alkylnitrobenzenes, researchers employed combustion calorimetry to determine the standard molar enthalpies of formation in both liquid and crystalline states []. Vapor pressure measurements across a temperature range provided the molar enthalpies of sublimation or vaporization. These values, combined with group additivity rules, allowed for the calculation of strain enthalpies. Deviations from the group additivity values provided insights into the nature and strength of intramolecular interactions within the molecule, specifically highlighting the impact of steric hindrance from the bulky tert-butyl groups surrounding the nitro group. [] - https://www.semanticscholar.org/paper/52589a63f6b6caf29bf1560c7ddf533cc6f37ad7
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